![molecular formula C13H14N2O5S B4629356 5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4629356.png)
5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
The compound “5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid” is a heterocyclic compound. Such compounds are known to be polyfunctional, meaning they can take part in reactions with both electrophilic and nucleophilic reagents . Derivatives of these biheterocycles can possess valuable pharmacological properties .
Synthesis Analysis
The synthesis of a similar compound, 5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione, has been outlined in a study . The process involved several steps, including the alkylation of 4-methyluracil with ethyl bromoacetate, treatment with hydrazine hydrate, and reaction with carbon disulfide in the presence of potassium hydroxide . The compound was then alkylated with various electrophilic reagents .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine nucleus and a 4-amino-1,2,4-triazole moiety . These structures are present in biologically active compounds .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can undergo recyclization with the formation of 4-amino-1,2,4-triazole-3-thiones in the reaction with hydrazine hydrate . It can also be alkylated with ethyl bromoacetate and chloroacetonitrile to give S-alkylated derivatives .Scientific Research Applications
Synthesis of Derivatives
This compound can be used in the synthesis of various derivatives. For instance, it can react with hydrazine hydrate to form 5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazole-3-thione . This reaction can lead to the formation of S-alkylated derivatives when reacted with ethyl bromoacetate and chloroacetonitrile .
Formation of Triazolothiadiazines
The compound can be used in the formation of triazolothiadiazines. For example, its reaction with ω-bromoacetophenone and ethyl 4-chloroacetoacetate can lead to the formation of triazolothiadiazines .
Formation of Triazolothiadiazine via Cyclocondensation
The S-alkylated derivatives of the compound can undergo a cyclocondensation reaction when treated with sodium methoxide, resulting in the formation of triazolothiadiazines .
Formation of N-acetylamino Derivative
The compound can react with ethyl 2-chloroacetoacetate to form 5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-N-acetylamino-(3-ethoxy-carbonylmethylthio)-1,2,4-triazole .
Future Directions
The future directions for this compound could involve further exploration of its potential pharmacological properties, given that its structure includes both a pyrimidine nucleus and a 4-amino-1,2,4-triazole moiety, which are present in biologically active compounds . Further studies could also investigate its potential as a PARP-1 inhibitor .
Mechanism of Action
Target of Action
Similar compounds with a pyridopyrimidine moiety have been reported to targetdihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in the target’s function . For instance, if this compound indeed targets DHFR, it could potentially inhibit the enzyme’s activity, disrupting nucleotide synthesis and DNA replication.
properties
IUPAC Name |
5-methyl-2,4-dioxo-3-(oxolan-2-ylmethyl)-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-6-8-10(21-9(6)12(17)18)14-13(19)15(11(8)16)5-7-3-2-4-20-7/h7H,2-5H2,1H3,(H,14,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQMAYPPCLRMEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)CC3CCCO3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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